![molecular formula C13H14O3 B2675284 methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate CAS No. 74821-55-9](/img/structure/B2675284.png)
methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methyl 5-oxo-TBA-6-carboxylate is used in various scientific research applications. It is used as a substrate in enzymatic assays, as an inhibitor in enzyme kinetics studies, and as a reagent in chemical synthesis. It is also used in the study of the structure and function of enzymes, for the determination of enzyme kinetics, and for the study of the mechanism of action of enzymes.
Mécanisme D'action
Methyl 5-oxo-TBA-6-carboxylate acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. The binding of the inhibitor to the enzyme can be reversible or irreversible, depending on the type of enzyme and the type of inhibitor.
Biochemical and Physiological Effects
Methyl 5-oxo-TBA-6-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates. It has also been shown to inhibit the activity of enzymes involved in the synthesis of lipids, proteins, and nucleic acids. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-oxo-TBA-6-carboxylate has several advantages for use in laboratory experiments. It is a readily available reagent and is relatively inexpensive. It is also soluble in organic solvents, which makes it easy to use in laboratory reactions. However, it has some limitations as well. It is not very stable and can decompose over time. In addition, it can be toxic if not used properly.
Orientations Futures
The use of Methyl 5-oxo-TBA-6-carboxylate in scientific research is still in its early stages. There are many potential future directions for research, including the development of new methods for the synthesis of the compound, the development of new applications for the compound, and the study of the effects of the compound on different biological systems. In addition, more research is needed to understand the mechanism of action of the compound and to identify potential therapeutic uses.
Safety and Hazards
“Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate” is classified under GHS07. The signal word for this substance is ‘Warning’. The hazard statements include H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)11-8-4-6-9-5-2-3-7-10(9)12(11)14/h2-3,5,7,11H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXIXQIVFXMNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2675203.png)
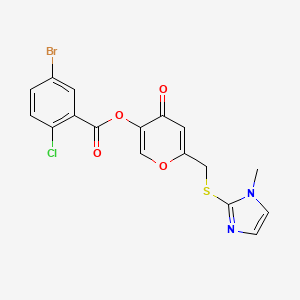
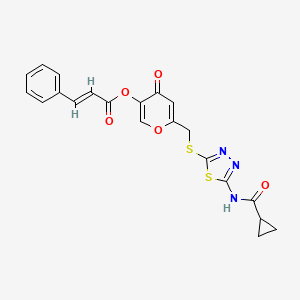
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid](/img/structure/B2675209.png)
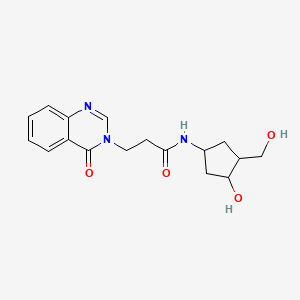

![N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675214.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2675215.png)


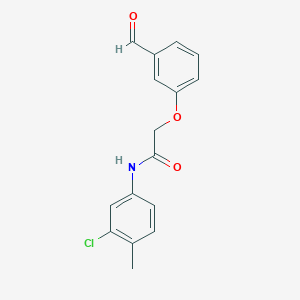
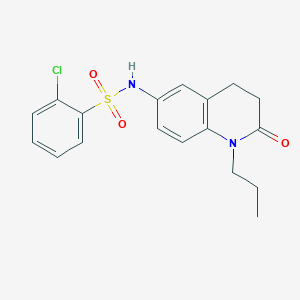

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)